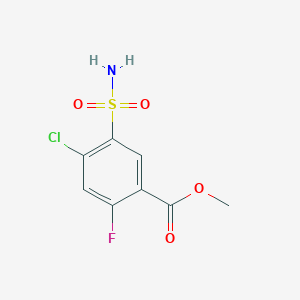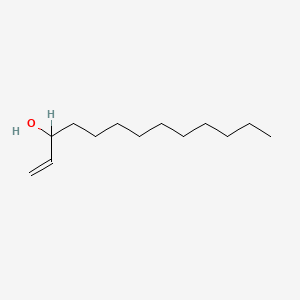
2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone is an organic compound that belongs to the class of aromatic ketones It features a methoxy-substituted phenyl ring and a pyrazine ring connected by an ethanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and pyrazine-2-carboxylic acid.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with pyrazine-2-carboxylic acid in the presence of a base such as sodium hydroxide to form the corresponding intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: The compound may influence signaling pathways, gene expression, or metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1-(pyridin-2-yl)ethanone: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(4-Methoxyphenyl)-1-(pyrimidin-2-yl)ethanone: Contains a pyrimidine ring instead of a pyrazine ring.
Uniqueness
2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone |
InChI |
InChI=1S/C13H12N2O2/c1-17-11-4-2-10(3-5-11)8-13(16)12-9-14-6-7-15-12/h2-7,9H,8H2,1H3 |
InChI Key |
TYITXEOJAQXHDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-2-(furan-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B8706951.png)

![Furo[3,4-C]pyridazine-5,7-dione](/img/structure/B8706960.png)










